1-Ethoxyoctan-2-OL

Description

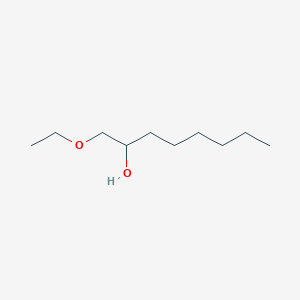

Structure

3D Structure

Properties

CAS No. |

21875-86-5 |

|---|---|

Molecular Formula |

C10H22O2 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

1-ethoxyoctan-2-ol |

InChI |

InChI=1S/C10H22O2/c1-3-5-6-7-8-10(11)9-12-4-2/h10-11H,3-9H2,1-2H3 |

InChI Key |

SCLGMYHFRRWRMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(COCC)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Ethoxyoctan 2 Ol

Traditional Etherification Approaches and Their Stereochemical Control

The Williamson ether synthesis stands as a foundational method for the formation of ethers. However, its application to the synthesis of 1-Ethoxyoctan-2-ol from a secondary alcohol precursor, octan-2-ol, necessitates a detailed understanding of nucleophilic substitution mechanisms to control the stereochemistry at the chiral C-2 center.

Rearrangement Reactions of Precursor Epoxides to Ether-Alcohols

An alternative and stereospecific route to this compound involves the ring-opening of a precursor epoxide, 1,2-epoxyoctane. Epoxides are three-membered cyclic ethers that are highly reactive due to significant ring strain. masterorganicchemistry.com This strain allows for ring-opening reactions under both acidic and basic conditions with a variety of nucleophiles, including alcohols.

In the presence of an acid catalyst, the oxygen atom of the epoxide is protonated, forming a good leaving group and activating the ring towards nucleophilic attack. youtube.comlibretexts.org When ethanol is used as both the nucleophile and the solvent, it will attack one of the two electrophilic carbons of the protonated epoxide ring.

For an unsymmetrical epoxide like 1,2-epoxyoctane, the regioselectivity of the attack is a key consideration. Under acidic conditions, the reaction exhibits characteristics of both SN1 and SN2 mechanisms. openstax.org While the reaction proceeds with a backside attack typical of an SN2 reaction, the nucleophile preferentially attacks the more substituted carbon atom, which has a greater ability to stabilize the developing positive charge in the transition state. youtube.comstackexchange.com However, in the case of 1,2-epoxyoctane, which has a primary (C1) and a secondary (C2) carbon, the nucleophilic attack occurs primarily at the less sterically hindered primary carbon. openstax.org This leads to the formation of this compound as the major product.

The mechanism proceeds as follows:

Protonation of the epoxide oxygen by the acid catalyst. khanacademy.org

Nucleophilic backside attack by ethanol on the C1 carbon of the protonated epoxide.

Deprotonation of the resulting oxonium ion to yield this compound and regenerate the acid catalyst. youtube.com

The acid-catalyzed ring-opening of epoxides is a stereospecific reaction. The mechanism involves a backside attack by the nucleophile, which is analogous to an SN2 reaction. libretexts.org This results in an inversion of configuration at the carbon atom that is attacked.

| Starting Epoxide Stereoisomer | Site of Nucleophilic Attack | Resulting this compound Stereoisomer | Stereochemical Outcome |

|---|---|---|---|

| (R)-1,2-Epoxyoctane | C1 (Primary Carbon) | (R)-1-Ethoxyoctan-2-ol | Retention of configuration at C2 |

| (S)-1,2-Epoxyoctane | C1 (Primary Carbon) | (S)-1-Ethoxyoctan-2-ol | Retention of configuration at C2 |

Enantioselective and Diastereoselective Synthesis Strategies

Strategies that selectively produce a single enantiomer or diastereomer are crucial in modern organic synthesis. For this compound, these methods involve the creation of two adjacent chiral centers with a specific three-dimensional arrangement.

Catalytic Asymmetric Etherification of Achiral Precursors

A primary route to chiral this compound involves the asymmetric ring-opening (ARO) of an achiral epoxide, such as 1,2-epoxyoctane, with ethanol. This reaction is facilitated by a chiral catalyst that preferentially generates one enantiomer of the product over the other.

Detailed research in this area has focused on the use of chiral metal–salen complexes, which are recognized for their effectiveness across a wide range of reactions. mdpi.com For instance, chiral Cr(III)-salen complexes have been successfully employed for the asymmetric ring-opening of meso-epoxides. mdpi.com The catalytic cycle involves the activation of the epoxide by the chiral Lewis acidic metal center, followed by a nucleophilic attack from the alcohol. The specific geometry of the chiral ligand dictates the facial selectivity of the attack, leading to a high enantiomeric excess (ee) of one of the product enantiomers. While direct examples with 1,2-epoxyoctane and ethanol are specific, the principles are broadly applicable. Heterogeneous catalysts, such as metal–salen complexes supported on mesoporous silica, have also been developed, offering high yields, excellent enantioselectivities (up to 99% ee), and the advantage of catalyst recyclability. mdpi.com

Table 1: Representative Catalytic Systems for Asymmetric Ring-Opening of Epoxides

| Catalyst System | Precursor | Nucleophile | Conditions | Yield (%) | ee (%) |

| Chiral Cr(III)-salen Complex | Cyclohexene oxide | TMSN₃ | Room Temp | >95 | >97 |

| Chiral Co(III)-salen Complex | Cyclohexene oxide | Water | Room Temp | >98 | >98 |

| Fe(III)-salen on SBA-15 | Cyclohexene oxide | Anilines | Room Temp | 85–96 | 96–99 |

Note: Data represents analogous systems demonstrating the potential for this compound synthesis.

Dynamic Kinetic Resolution (DKR) of Racemic Octan-2-OL in Ether Synthesis

Dynamic Kinetic Resolution (DKR) is a powerful technique that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. wikipedia.org This process combines a rapid, in-situ racemization of the starting material (e.g., racemic octan-2-ol) with a highly enantioselective reaction.

For the synthesis of an ether derivative, a chemoenzymatic approach is often employed. This typically involves two catalysts: a metal complex for the racemization of the alcohol and an enzyme (commonly a lipase) for the enantioselective acylation of one of the alcohol's enantiomers. wikipedia.orgresearchgate.net For instance, a ruthenium-based catalyst can be used to continuously interconvert the (R)- and (S)-enantiomers of octan-2-ol. researchgate.net Simultaneously, a lipase, such as Candida antarctica lipase B (CALB), selectively acylates one enantiomer (e.g., the R-enantiomer) using an acyl donor like isopropenyl acetate. acs.orgorganic-chemistry.org The resulting enantioenriched ester can then be separated from the unreacted alcohol. Although this example yields an ester, the principle demonstrates a viable route to obtaining an enantiopure precursor which could subsequently be converted to this compound. Recent advancements have focused on developing base-free DKR reactions that proceed at room temperature, providing products with excellent enantiopurities (91–99% ee) and high yields. acs.org

Table 2: Key Components in Chemoenzymatic DKR of Secondary Alcohols

| Racemization Catalyst | Resolution Catalyst (Enzyme) | Acyl Donor | Key Advantage | Typical ee (%) |

| Ruthenium Complexes | Candida antarctica Lipase B (CALB) | Isopropenyl Acetate | High efficiency, mild conditions | >99 |

| Vanadyl Sulfate (VOSO₄) | Candida antarctica Lipase B (CALB) | Vinyl Acetate | Heterogeneous system, catalyst recyclability | 96–99 |

| Zeolite Beta (Zr or Al) | Candida antarctica Lipase B (CALB) | Vinyl Butyrate | Avoids product racemization | 92–98 |

Note: The table showcases common DKR systems applicable to secondary alcohols like octan-2-ol.

Chemoenzymatic and Biocatalytic Routes for Chiral Long-Chain Alcohol Derivatives

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.gov Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols due to their stability in organic solvents and high enantioselectivity. nih.gov

In a typical kinetic resolution process for a long-chain alcohol derivative, a lipase is used to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. jocpr.com For example, lipase PS-D from Burkholderia cepacia has been used with vinyl acetate to resolve racemic alcohols, achieving excellent enantioselectivity (>99% ee). nih.gov The success of this method provides access to both the enantioenriched ester and the unreacted alcohol, which can be separated.

Chemoenzymatic strategies combine the strengths of both chemical and biological catalysts. researchgate.net For instance, a synthetic sequence could involve the bioreduction of a ketone precursor using baker's yeast to produce a chiral alcohol with high enantioselectivity, followed by chemical steps to complete the synthesis of the target molecule. researchgate.net Such multi-step chemoenzymatic processes are increasingly used for the synthesis of complex chiral molecules, including pharmaceuticals and their intermediates. nih.govnih.gov

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov In the synthesis of this compound, these principles are applied to improve sustainability by using safer solvents, reducing energy consumption, and employing renewable materials and catalysts. solubilityofthings.com

Solvent-Free and Microwave-Assisted Etherification Processes

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents. msu.edu Solvent-free, or neat, reaction conditions can lead to higher reaction rates, easier product purification, and a significant reduction in waste. The Williamson ether synthesis, a classical method for preparing ethers, can be adapted to solvent-free conditions, often with the aid of microwave irradiation. wikipedia.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By directly heating the reactants, microwave irradiation can dramatically reduce reaction times from hours to minutes. rsc.org For etherification, a mixture of an alcohol and an alkyl halide can be irradiated in the presence of a solid base, often leading to high yields in a very short time. For example, the synthesis of alkyl aryl ethers has been achieved in under five minutes at room temperature using microwave irradiation in the presence of sodium hydroxide. While not a direct synthesis of this compound, the methodology is applicable to its formation from appropriate precursors.

Design of Sustainable and Environmentally Benign Catalytic Systems

The development of sustainable catalysts is a cornerstone of green chemistry. This involves using catalysts that are non-toxic, derived from renewable resources, and can be easily recovered and reused (heterogeneous catalysts). epa.govacs.org

For etherification reactions like the synthesis of this compound from 1,2-epoxyoctane, heterogeneous solid acid catalysts are a promising green alternative to traditional homogeneous catalysts. mdpi.com Materials such as zeolites (e.g., Sn-Beta), acid-modified clays, and sulfonated carbons are effective for the ring-opening of epoxides with alcohols. acs.orgresearchgate.net These solid catalysts offer several advantages:

Recyclability: They can be easily filtered off from the reaction mixture and reused multiple times, reducing cost and waste.

Reduced Corrosion: Solid acids are less corrosive to equipment than liquid mineral acids.

High Selectivity: Catalysts like Sn-Beta have shown high activity and regioselectivity for epoxide ring-opening reactions. researchgate.net

The use of catalysts derived from biomass, such as sulfonated carbons produced from agricultural waste, further enhances the sustainability of the process by utilizing renewable feedstocks. acs.org

Mechanistic Investigations of 1 Ethoxyoctan 2 Ol Reactivity

Reaction Mechanisms of Ether Cleavage in Ether-Alcoholic Systems

Ethers are generally characterized by their low reactivity, which makes them suitable as solvents in many chemical reactions. masterorganicchemistry.com However, under strongly acidic conditions, the ether linkage can be cleaved. masterorganicchemistry.comwikipedia.org This process is a cornerstone of their chemistry and proceeds via nucleophilic substitution. wikipedia.org

The initial and essential step in the acid-catalyzed cleavage of an ether is the protonation of the ether oxygen by a strong acid. masterorganicchemistry.comkhanacademy.org This converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com Following protonation, the cleavage can proceed through either an SN1 or SN2 mechanism, largely dependent on the structure of the alkyl groups attached to the ether oxygen. wikipedia.orgyoutube.com

SN2 Pathway: In the case of 1-Ethoxyoctan-2-ol, the ethoxy group is attached to a primary carbon of the ethyl group and a secondary carbon of the octyl chain. Nucleophilic attack by a halide ion (such as Br⁻ or I⁻ from HBr or HI) will preferentially occur at the less sterically hindered carbon. openstax.orgmasterorganicchemistry.com Therefore, the SN2 mechanism would favor attack on the primary carbon of the ethyl group, leading to the formation of iodoethane and octan-1,2-diol. This concerted mechanism involves the simultaneous formation of a new bond with the nucleophile and the breaking of the carbon-oxygen bond. youtube.com

SN1 Pathway: An SN1 mechanism involves the formation of a carbocation intermediate after the departure of the leaving group. masterorganicchemistry.com For this compound, cleavage of the C-O bond on the octyl side would lead to a secondary carbocation, while cleavage on the ethyl side would result in a primary carbocation. Since secondary carbocations are more stable than primary ones, an SN1 pathway, if it were to occur, would favor the formation of the secondary carbocation at the C2 position of the octyl chain. However, SN1 reactions are generally more favored for tertiary, benzylic, or allylic ethers that can form highly stabilized carbocation intermediates. openstax.orgfiveable.me For primary and secondary ethers, the SN2 pathway is typically dominant. masterorganicchemistry.comopenstax.org

The competition between SN1 and SN2 pathways in ether cleavage is summarized in the table below.

| Mechanism | Substrate Preference | Intermediate | Stereochemistry | Favored for this compound |

| SN1 | Tertiary > Secondary > Primary | Carbocation | Racemization | Less Favored |

| SN2 | Primary > Secondary > Tertiary | Transition State | Inversion of configuration | More Favored |

The structure of the alkyl groups in an ether significantly influences the mechanism of its cleavage.

Steric Hindrance: As the steric bulk around the α-carbon increases, the rate of an SN2 reaction decreases. In this compound, the ethyl group is less sterically hindered than the secondary octyl group. This steric difference strongly favors nucleophilic attack at the ethyl group via an SN2 mechanism. openstax.org

Carbocation Stability: The stability of the potential carbocation intermediate is the determining factor for the SN1 pathway. Longer and more branched alkyl chains can offer greater hyperconjugation and inductive effects, stabilizing the carbocation. While the secondary carbocation at the C2 position of the octyl chain is more stable than a primary one, it is not as stable as a tertiary or resonance-stabilized carbocation. youtube.com Therefore, the energetic barrier to forming this secondary carbocation is likely higher than the activation energy for the SN2 attack at the ethyl group.

The expected products of ether cleavage for this compound under strong acid (e.g., HI) are detailed below.

| Reagent | Predominant Mechanism | Products |

| Excess HI | SN2 | Iodoethane and Octan-1,2-diol |

Strong protic acids like hydroiodic acid (HI) and hydrobromic acid (HBr) are highly effective for ether cleavage because they can both protonate the ether oxygen and provide a potent nucleophile (I⁻ or Br⁻). masterorganicchemistry.comopenstax.org Hydrochloric acid (HCl) is generally less effective. openstax.org

Lewis acids, such as boron tribromide (BBr₃), are also powerful reagents for ether cleavage and can often be used under milder conditions than strong protic acids. masterorganicchemistry.com The mechanism involves the coordination of the Lewis acid to the ether oxygen, which activates the C-O bond for nucleophilic attack by the bromide ion.

The general mechanism for Lewis acid-catalyzed ether cleavage is as follows:

Coordination of the Lewis acid to the ether oxygen.

Nucleophilic attack by a halide at one of the adjacent carbon atoms.

Cleavage of the carbon-oxygen bond and formation of an alkyl halide and a borate intermediate.

Hydrolysis of the borate intermediate to yield the alcohol.

| Catalyst Type | Example | General Conditions |

| Strong Protic Acid | HI, HBr | Elevated temperatures |

| Lewis Acid | BBr₃ | Often at room temperature or below |

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Determination of Reaction Orders and Rate Constants for Etherification and Cleavage

No published studies were identified that specifically determine the reaction orders and rate constants for the etherification or cleavage of this compound. To determine these parameters, experimental approaches such as the method of initial rates would be required. This would involve systematically varying the concentration of reactants and monitoring the reaction rate to deduce the exponents in the rate law.

A hypothetical data table for such an experiment is presented below for illustrative purposes, but it is important to note that the values are not based on actual experimental data for this compound.

| Experiment | Initial [this compound] (mol/L) | Initial [Reagent] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | Hypothetical Rate₁ |

| 2 | 0.20 | 0.10 | Hypothetical Rate₂ |

| 3 | 0.10 | 0.20 | Hypothetical Rate₃ |

Activation Energy and Transition State Analysis

There is no available information on the activation energy (Ea) or transition state analysis for reactions involving this compound. The activation energy could be determined experimentally by measuring the rate constant at various temperatures and applying the Arrhenius equation. Computational chemistry methods could theoretically be used to model the transition state structures and calculate the activation energy barrier for its reactions.

Solvent Effects on Reaction Kinetics and Regioselectivity

Specific studies on the effect of solvents on the kinetics and regioselectivity of reactions involving this compound are not documented. Generally, the choice of solvent can significantly influence reaction rates and pathways. For instance, in nucleophilic substitution reactions that could lead to ether cleavage, polar protic solvents might favor an SN1 mechanism, while polar aprotic solvents could promote an SN2 pathway. The regioselectivity of reactions, such as etherification at the secondary alcohol, would also be expected to be influenced by the solvent's ability to stabilize intermediates and transition states.

A conceptual table illustrating potential solvent effects is provided below. The relative rate constants are hypothetical and intended to demonstrate the type of data that would be sought in such a study.

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

| Hexane | 1.88 | Hypothetical k_rel₁ |

| Dichloromethane | 8.93 | Hypothetical k_rel₂ |

| Ethanol | 24.5 | Hypothetical k_rel₃ |

| Water | 80.1 | Hypothetical k_rel₄ |

Advanced Spectroscopic and Computational Characterization of 1 Ethoxyoctan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1-Ethoxyoctan-2-ol. emerypharma.comruc.dkweebly.com It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the mapping of the carbon skeleton and the relative orientation of substituents.

One-dimensional (1D) NMR, particularly ¹H NMR, is the first step in structural characterization. emerypharma.com For this compound, the ¹H NMR spectrum provides key signals that can be assigned to the different protons in the molecule. Experimental data for this compound in CDCl₃ shows characteristic chemical shifts that correspond to its unique structure. scispace.com

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 3.75 | m | CH-OH | |

| 3.54 | q | 5.4 | O-CH₂-CH₃ |

| 3.43 | m | CH₂-O (of ethoxy group) | |

| 3.23 | t | 8.4 | CH₂-O (of octyl chain) |

| 2.30 | s | OH | |

| 1.41 | br m | CH₂ | |

| 1.27 | br | (CH₂)₅ | |

| 1.19 | t | 5.7 | O-CH₂-CH₃ |

| 0.86 | t | 6.9 | CH₃ (of octyl chain) |

Table 1: ¹H NMR Data for this compound in CDCl₃. scispace.com

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure and determining stereochemistry. emerypharma.comscispace.comrsc.orgemory.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J), allowing for the identification of adjacent protons. emerypharma.com For this compound, COSY would show correlations between the proton on C2 (δ 3.75) and the protons on C1 and C3, and trace the connectivity along the entire octyl and ethyl chains.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign the ¹³C chemical shifts by linking them to their attached, and already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²J and ³J). researchgate.net This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, it would show correlations from the ethyl group protons to the C1 carbon, confirming the ether linkage. A combination of these 2D NMR experiments is often used to unambiguously assign the stereochemistry of related hydroxyethers. scispace.com

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. wikipedia.org To determine the enantiomeric excess (e.e.) of a sample, chiral shift reagents (CSRs) are employed. tcichemicals.comorganicchemistrydata.orglibretexts.org These are typically lanthanide complexes that are themselves chiral. organicchemistrydata.orglibretexts.orgtcichemicals.com

When a chiral shift reagent is added to a solution of a chiral compound like this compound, it forms diastereomeric complexes with each enantiomer. wikipedia.org These diastereomeric complexes have different magnetic environments, and therefore, their corresponding NMR signals will appear at different chemical shifts. wikipedia.org This results in the splitting of signals that were previously overlapping for the two enantiomers. By integrating the signals of the now-separated enantiomers, the ratio of the two can be calculated, thus providing the enantiomeric purity of the sample. organicchemistrydata.org Europium complexes are commonly used for this purpose. organicchemistrydata.org

Vibrational Spectroscopy Applications (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy is particularly effective for identifying polar bonds. The FTIR spectrum of this compound shows several key absorption bands that confirm its structure. scispace.com

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3457 | O-H Stretch (broad) | Alcohol |

| 2984, 2930, 2871 | C-H Stretch | Alkyl (sp³) |

| 1460 | C-H Bend | Alkyl (CH₂) |

| 1376 | C-H Bend | Alkyl (CH₃) |

| 1098 | C-O Stretch | Ether & Alcohol |

Table 2: Key FTIR Absorption Bands for this compound. scispace.com

The broad band around 3457 cm⁻¹ is characteristic of the O-H stretching vibration in an alcohol, with the broadening due to hydrogen bonding. youtube.comyoutube.com The strong absorptions between 2871 and 2984 cm⁻¹ are due to the C-H stretching of the alkyl chains. A strong, characteristic peak at 1098 cm⁻¹ is indicative of the C-O stretching vibrations from both the alcohol and the ether functional groups. scispace.comspectroscopyonline.comlibretexts.orgpressbooks.pub

Raman spectroscopy would provide complementary information. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. It would be particularly useful for analyzing the vibrations of the C-C backbone and other less polar bonds within the molecule.

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. chemguide.co.uklibretexts.orgpharmacy180.com For this compound (C₁₀H₂₂O₂), the calculated molecular mass is 174.16 g/mol . Gas Chromatography-Mass Spectrometry (GC-MS) analysis has confirmed this, with a found molecular ion peak [M+] at m/z 174.12. scispace.com

The molecular ion is often unstable and undergoes fragmentation. chemguide.co.uklibretexts.org The fragmentation pathways for this compound are characteristic of ethers and alcohols. libretexts.orgmiamioh.edu

Alpha-Cleavage: This is a dominant fragmentation pathway for both ethers and alcohols. miamioh.edu Cleavage of the C-C bond adjacent to the ether oxygen can lead to the loss of an ethyl radical or a larger alkyl fragment, resulting in a stable oxonium ion. Similarly, alpha-cleavage next to the hydroxyl group can occur.

Loss of Water: Alcohols can undergo dehydration, leading to a peak at M-18.

Cleavage of the C-O Bond: The ether bond can cleave, leading to the formation of various charged fragments.

By analyzing the masses of these fragments, the connectivity of the molecule can be confirmed. For example, a prominent fragment resulting from alpha-cleavage between C1 and C2 would help to confirm the position of the ethoxy group.

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry provides theoretical insights into molecular properties that can be difficult or impossible to measure experimentally. It allows for the modeling of molecular structures, prediction of spectroscopic data, and understanding of reaction mechanisms.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. umich.eduuol.dedtu.dknorthwestern.edu Instead of calculating the complex many-electron wavefunction, DFT calculates the electron density, from which the energy and other properties can be derived. umich.edu

For this compound, DFT calculations could be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths and angles.

Predict Spectroscopic Properties: Calculate theoretical NMR chemical shifts and vibrational frequencies (IR and Raman). These predicted spectra can be compared with experimental data to confirm structural assignments.

Analyze Electronic Structure: Visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO provides information about the molecule's kinetic stability and reactivity. The distribution of these orbitals can indicate the most likely sites for nucleophilic or electrophilic attack.

Determine Reactivity Descriptors: Calculate properties like electrostatic potential maps, which show the distribution of charge within the molecule and highlight electron-rich and electron-poor regions, predicting how the molecule will interact with other reagents.

Advanced Analytical Methodologies for Purity and Stereochemical Assessment

Gas Chromatography (GC) for the Analysis of Volatile Components and Derivatized Samples

Gas Chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. nih.govresearchgate.net For compounds with low volatility or active functional groups, such as the hydroxyl group in 1-Ethoxyoctan-2-OL, derivatization is often necessary to improve chromatographic performance. libretexts.orgcolostate.eduyoutube.com

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. youtube.comsigmaaldrich.com The most common method for alcohols is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. sigmaaldrich.comresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.comresearchgate.net The resulting TMS ether of this compound is more volatile and less polar, leading to sharper peaks and better resolution in the GC system. researchgate.net

This approach is effective for quantifying volatile impurities, such as residual solvents from the synthesis process, and for assaying the purity of this compound itself after derivatization.

The following table outlines typical GC-MS parameters for the analysis of derivatized this compound and potential volatile impurities.

| Parameter | Value/Description |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Detector | Mass Spectrometer (MS) |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound contains a chiral center at the C2 position, it exists as a pair of enantiomers. Determining the enantiomeric excess (ee), or the ratio of these enantiomers, is crucial, as they can have different biological activities. chromatographyonline.commdpi.com Chiral chromatography is the most widely used method for this purpose. uma.esrsc.orgheraldopenaccess.us

The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP). eijppr.com Enantiomers interact with the CSP to form transient diastereomeric complexes with slightly different energies, leading to different retention times. eijppr.com

Polysaccharide-based CSPs, such as derivatives of cellulose and amylose, are highly versatile and effective for separating a broad range of chiral compounds, including alcohols. windows.netnih.govnih.gov The selection of the optimal CSP and mobile phase is typically achieved through a screening process. chromatographyonline.com

Chiral HPLC: For this compound, a screening would involve testing several polysaccharide-based columns (e.g., Chiralpak® AD, Chiralcel® OD, Lux® Cellulose-1) under different mobile phase conditions, including normal-phase (hexane/alcohol), polar organic (acetonitrile or ethanol), and reversed-phase (acetonitrile/water or methanol/water). nih.gov The choice of alcohol modifier (e.g., isopropanol, ethanol) in normal-phase mode can significantly impact selectivity. nih.gov

Chiral GC: Enantioselective GC can also be used, often with CSPs based on cyclodextrin derivatives. researchgate.net The derivatized (e.g., silylated) enantiomers of this compound would be separated on the chiral GC column.

The table below shows hypothetical screening results for the chiral HPLC separation of this compound enantiomers.

| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Comments |

| Lux Cellulose-1 | n-Hexane:Isopropanol (90:10) | 2.1 | Baseline separation achieved. |

| Chiralpak IC | n-Hexane:Ethanol (95:5) | 1.8 | Good separation. |

| Chiralpak AD | Methanol:Water (80:20) | 1.2 | Partial separation. |

| Lux Amylose-2 | Acetonitrile | 0.8 | Poor resolution. |

Once an optimal separation method is developed, it must be validated to ensure it provides reliable and accurate quantitative results for enantiomeric excess (ee). uma.es Validation demonstrates that the method is suitable for its intended purpose. Key validation parameters include:

Linearity: The response of the detector should be linear across a range of concentrations for both the major and minor enantiomers. Calibration curves are generated by plotting peak area against concentration, and the correlation coefficient (r²) should be close to 1.0.

Precision: The method's precision is assessed by repeatedly analyzing a sample and is expressed as the relative standard deviation (RSD). This should be evaluated for both repeatability (intra-day) and intermediate precision (inter-day).

Accuracy: Accuracy is determined by analyzing samples with known enantiomeric ratios (e.g., spiking a pure enantiomer with known amounts of the other). The measured ee should be close to the true value.

Limit of Quantification (LOQ): This is the lowest amount of the minor enantiomer that can be reliably quantified in the presence of the major enantiomer. This is a critical parameter for determining high enantiomeric purities.

The following table provides an example of validation data for a chiral HPLC method.

| Validation Parameter | Result | Acceptance Criteria |

| Linearity (r²) | > 0.999 | ≥ 0.998 |

| Precision (RSD) | < 2.0% | ≤ 2.0% |

| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |

| LOQ of minor enantiomer | 0.05% | Reportable |

Quantitative Nuclear Magnetic Resonance (qNMR) for Direct Purity Evaluation

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for the direct purity assessment of organic compounds, including this compound. rssl.comnih.govjeol.com This technique offers a distinct advantage over chromatographic methods as it does not typically require a reference standard of the analyte itself. youtube.com The fundamental principle of qNMR lies in the direct proportionality between the integrated intensity of a nuclear magnetic resonance signal and the number of nuclei contributing to that signal. rssl.combwise.kr

The purity of this compound can be determined with high accuracy and precision using ¹H qNMR by co-dissolving a known mass of the sample with a known mass of a certified internal standard in a deuterated solvent. jeol.com The internal standard must be a high-purity compound that is stable, non-reactive with the sample, and has at least one resonance signal that is well-resolved from the signals of the analyte.

For the analysis of this compound, a suitable internal standard would be a compound like dimethyl sulfone or 1,4-bis(trimethylsilyl)benzene. The selection of an appropriate internal standard is critical and depends on the solubility in the chosen NMR solvent (e.g., Chloroform-d, Dimethyl Sulfoxide-d₆) and the absence of signal overlap with the ¹H signals of this compound.

The experimental setup for an accurate qNMR measurement requires careful optimization of acquisition parameters. researchgate.net Key parameters include the relaxation delay (D1), which must be sufficiently long (typically 5-7 times the longest spin-lattice relaxation time, T₁) to ensure complete relaxation of all relevant protons, and the pulse angle. An inversion-recovery experiment is often performed beforehand to measure the T₁ values for both the analyte and the internal standard.

A hypothetical ¹H-NMR spectrum of this compound would exhibit characteristic signals corresponding to its molecular structure. For instance, the methyl protons of the ethoxy group and the octyl chain, the methylene protons, and the methine proton adjacent to the hydroxyl group would all resonate at distinct chemical shifts. For quantification, a specific, well-isolated signal from this compound is chosen. A suitable candidate could be the triplet signal from the methyl protons of the ethoxy group.

The purity of this compound is calculated using the following equation:

Purity (w/w %) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

I_analyte and I_std are the integral values of the selected signals for the analyte and the internal standard, respectively.

N_analyte and N_std are the number of protons giving rise to the respective signals.

M_analyte and M_std are the molar masses of the analyte and the internal standard.

m_analyte and m_std are the masses of the analyte and the internal standard.

P_std is the certified purity of the internal standard.

Below are tables detailing hypothetical experimental data and the resulting purity calculation for a sample of this compound.

Table 1: Hypothetical Experimental Parameters for qNMR Analysis of this compound

| Parameter | Value |

|---|---|

| Spectrometer Frequency | 500 MHz |

| Solvent | Chloroform-d (CDCl₃) |

| Internal Standard | Dimethyl Sulfone (DMSO₂) |

| Mass of this compound (m_analyte) | 25.12 mg |

| Mass of Internal Standard (m_std) | 10.05 mg |

| Purity of Internal Standard (P_std) | 99.95% |

| Relaxation Delay (D1) | 30 s |

Table 2: Hypothetical ¹H-NMR Data and Purity Calculation for this compound

| Compound | Signal Selected | Chemical Shift (δ, ppm) | Number of Protons (N) | Integral (I) | Molar Mass ( g/mol ) |

|---|---|---|---|---|---|

| This compound | -OCH₂CH₃ | 1.20 (triplet) | 3 | 1.00 | 174.29 |

Purity Calculation:

Purity = (1.00 / 0.85) * (6 / 3) * (174.29 / 94.13) * (10.05 / 25.12) * 99.95% = 98.6%

The results from qNMR provide a direct and absolute measure of the purity of this compound, traceable to the purity of the certified internal standard. bwise.kr This methodology is valuable for the qualification of reference materials and for quality control in manufacturing processes. The accuracy of the qNMR result is contingent upon precise weighing, the purity of the internal standard, and the correct selection of experimental parameters to ensure the quantitative nature of the NMR measurement. rssl.com

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment of 1-Ethoxyoctan-2-OL?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Identify the ethoxy group (δ ~1.2–1.4 ppm for CH3, δ ~3.4–3.6 ppm for CH2 adjacent to oxygen) and hydroxyl proton (δ ~1.5–2.5 ppm, broad, exchangeable with D2O). For octan-2-ol backbone, expect methylene/methyl splitting patterns consistent with branching .

- 13C NMR: Confirm the ethoxy carbon (δ ~15–18 ppm for CH3, δ ~65–70 ppm for OCH2) and hydroxyl-bearing carbon (δ ~70–75 ppm).

- Infrared (IR) Spectroscopy: Detect O-H stretch (~3200–3600 cm⁻¹) and C-O-C ether stretch (~1100–1250 cm⁻¹) .

- Gas Chromatography-Mass Spectrometry (GC-MS): Validate purity and molecular ion peak (expected m/z for C10H22O2: 174.3 g/mol). Use internal standards for quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.